3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-22-15-5-2-14(3-6-15)4-7-17(20)19-16-8-9-18(16)10-12-21-13-11-18/h2-3,5-6,16H,4,7-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDZDHKSKPUSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the methylthio and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to bind to unique sites on proteins or enzymes, modulating their activity. The methylthio and propanamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
- 7-oxaspiro[3.5]nonan-1-one
- {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- Functional Groups : The compound features a propanamide backbone with a methylsulfanyl group and a spirocyclic moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including proteins involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly those involved in cancer proliferation and survival pathways.
Antiproliferative Activity
Research has demonstrated that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with analogous configurations have been shown to inhibit cell growth effectively, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 5.2 | Apoptosis induction |
| Compound B | HT-29 | 3.8 | Cell cycle arrest |
| This compound | M21 | TBD | TBD |
Note: TBD indicates that specific IC₅₀ values for the compound are yet to be determined.
Antimicrobial Activity
In vitro studies have indicated that compounds with similar structures possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Ciprofloxacin |
| Candida albicans | 10 | Fluconazole |
Case Studies and Research Findings
- Cell Cycle Analysis : In studies involving cell cycle analysis, compounds similar to this compound have been shown to cause G2/M phase arrest in cancer cells, indicating a potential mechanism for their antiproliferative effects .
- In Vivo Efficacy : Chick chorioallantoic membrane assays have been utilized to assess the in vivo efficacy of related compounds in inhibiting angiogenesis and tumor growth, showing promising results comparable to established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications on the phenyl ring and the spirocyclic structure significantly affect the biological activity, highlighting the importance of structural optimization for enhancing efficacy .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 3.81 ppm for methoxy groups, δ 7.92 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and methylsulfanyl C-S vibrations (~680 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 323.35 g/mol for C17H17N5O2 analogs) .
How can molecular docking studies predict the compound’s interaction with biological targets?
Advanced Research Question
- Glide XP Scoring : Utilizes hydrophobic enclosure models and hydrogen-bond networks to estimate binding affinities for targets like enzymes or receptors .
- Water Desolvation Terms : Accounts for displacement of water molecules in binding pockets, critical for accurate affinity predictions .
- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays (e.g., kinase or protease screens) .
Example : Analogous spirocyclic compounds showed enhanced binding to ion channels via hydrophobic interactions, suggesting similar mechanisms for this compound .
How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?
Advanced Research Question
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Structural Analogs : Test derivatives (e.g., replacing methylsulfanyl with fluorophenyl) to identify activity trends .
- Meta-Analysis : Use computational tools (e.g., QSAR models) to correlate structural features with bioactivity data from diverse sources .
Case Study : Inconsistent anticancer activity in tetrazole-containing analogs was resolved by optimizing substituent electronegativity .
What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
- Formulation : Use nanoemulsions or liposomes to improve plasma stability and tissue penetration .
- Metabolic Profiling : LC-MS/MS identifies major metabolites, guiding structural modifications to reduce hepatic clearance .
Example : Spirocyclic ether analogs showed improved half-lives in rodent models via reduced CYP450 metabolism .
How to design experiments for establishing structure-activity relationships (SAR)?
Advanced Research Question
- Systematic Substitution : Synthesize derivatives with variations in:
- Biological Testing : Screen analogs against panels of targets (e.g., kinases, GPCRs) to map activity cliffs .
- Computational Modeling : Use molecular dynamics simulations to predict conformational flexibility and binding modes .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets .
- CRISPR Knockout Models : Use gene-edited cell lines to verify dependency on specific pathways (e.g., apoptosis regulators) .
- Transcriptomic Profiling : RNA-seq identifies downstream genes regulated post-treatment, linking activity to molecular pathways .
Example : A furan-chromenone analog’s anti-inflammatory activity was traced to NF-κB pathway inhibition via TNF-α suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
